molecular formula C7H11NOS B12117078 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol

Cat. No.: B12117078
M. Wt: 157.24 g/mol
InChI Key: SKSYCEDURIYPGT-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.24 g/mol . It is an aromatic amine and is known for its unique structure, which includes a thiophene ring substituted with a methyl group and an aminoethanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of an amine catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes where the reactants are combined in large reactors under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-amino-2-(3-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H11NOS/c1-5-2-3-10-7(5)6(8)4-9/h2-3,6,9H,4,8H2,1H3

InChI Key

SKSYCEDURIYPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CO)N

Origin of Product

United States

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